![molecular formula C10H21NO2 B14676767 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol CAS No. 39123-26-7](/img/structure/B14676767.png)
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C10H21NO2 It features an azepane ring, which is a seven-membered nitrogen-containing ring, connected to an ethoxyethanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol typically involves the reaction of azepane with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- The reaction mixture is heated to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the azepane ring.
- The product is then purified through distillation or recrystallization to obtain pure this compound.
Azepane: is reacted with in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk handling of azepane and ethylene oxide: in large reactors.
Continuous monitoring and control: of reaction conditions such as temperature, pressure, and pH to ensure optimal yield and purity.
Automated purification systems: to separate and purify the final product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or amines.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a solvent in various reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azepan-1-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethoxyethanol chain.
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol: Contains a thiophene ring instead of an ethoxyethanol chain.
Uniqueness
2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol is unique due to its combination of an azepane ring and an ethoxyethanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a combination of features is desired.
Propiedades
Número CAS |
39123-26-7 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-[2-(azepan-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H21NO2/c12-8-10-13-9-7-11-5-3-1-2-4-6-11/h12H,1-10H2 |
Clave InChI |
PXXNLSTUXORRRH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


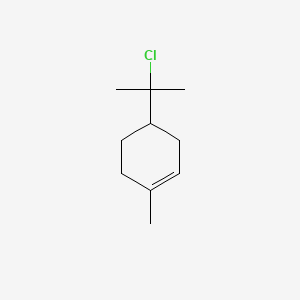
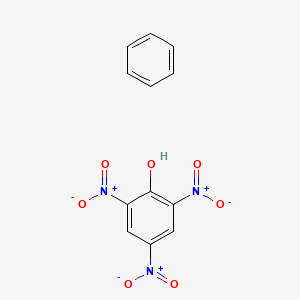

![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)

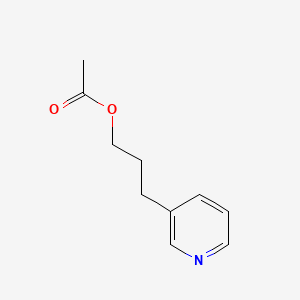
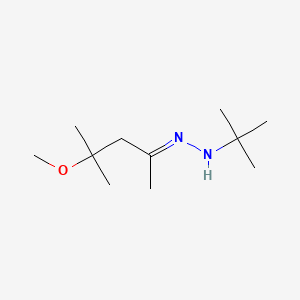
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
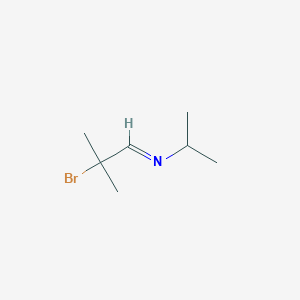
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
